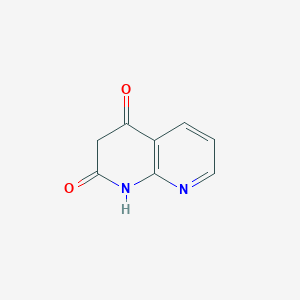

1,8-Naphthyridine-2,4(1H,3H)-dione

Beschreibung

Historical Context of Naphthyridine Chemistry

The journey into the chemistry of naphthyridines began in 1893 with the synthesis of the first derivative of this cyclic system by Reissert. nih.govrsc.org He was also the one to propose the name "naphthyridine" for this new class of heterocyclic compounds. nih.govrsc.org Initially, these ring systems were known by various names such as "pyridopyridines," "benzodiazines," and "diazadecalins". nih.gov It wasn't until 1936 that the name "naphthyridines" was officially indexed in Chemical Abstracts. nih.gov The first unsubstituted naphthyridines, specifically 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were synthesized in 1927. rsc.orgnih.gov The remaining isomers, 1,6-, 1,7-, and 2,7-naphthyridine, were prepared in 1958, followed by the synthesis of 2,6-naphthyridine (B1209661) in 1965. rsc.orgnih.gov

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, by Lesher and his team marked a significant breakthrough in antibiotic chemistry, paving the way for the development of quinolone and naphthyridine-based antibiotics. tandfonline.com This discovery spurred a wave of research into 1,8-naphthyridine derivatives, which now outnumber studies on the other isomers. digitallibrary.co.in

Significance of the 1,8-Naphthyridine Nucleus in Contemporary Chemical Research

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, attributable to its versatile synthesis, reactivity, and a wide array of biological activities. tandfonline.comnih.govtandfonline.com This has led to a surge in research interest over the past several years. tandfonline.comnih.govtandfonline.com The broad spectrum of pharmacological applications for 1,8-naphthyridine derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.netnih.gov

Furthermore, these compounds have shown potential in treating neurodegenerative disorders like Alzheimer's disease, as well as immunomodulatory, anti-HIV, antidepressant, and antioxidant activities. nih.govtandfonline.com The ability of the 1,8-naphthyridine nucleus to serve as a binucleating ligand in coordination chemistry further broadens its research applications. wikipedia.org The adaptability of the 1,8-naphthyridine structure allows for chemical modifications that can enhance its therapeutic properties, making it a valuable framework for the design of new drugs. nih.gov

Eigenschaften

Molekularformel |

C8H6N2O2 |

|---|---|

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

1H-1,8-naphthyridine-2,4-dione |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-3H,4H2,(H,9,10,12) |

InChI-Schlüssel |

IYPFQEMKOBRMII-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C2=C(NC1=O)N=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,8 Naphthyridine 2,4 1h,3h Dione and Its Functionalized Derivatives

Classical Synthetic Approaches to the 1,8-Naphthyridine-2,4(1H,3H)-dione Core Structure

The foundational methods for the synthesis of the 1,8-naphthyridine-2,4(1H,3H)-dione core rely on well-established condensation and cyclization reactions that have been refined over the years.

Condensation Reactions Utilizing Active Methylene (B1212753) Compounds and Pyridine (B92270) Derivatives

A primary and classical route to the 1,8-naphthyridine-2,4(1H,3H)-dione scaffold involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable active methylene compound, such as a malonic ester derivative. The Gould-Jacobs reaction is a prominent example of this approach. wikipedia.orgnih.gov This reaction typically begins with the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov The resulting intermediate, a pyridylaminomethylenemalonate, undergoes thermal cyclization to yield the 4-oxo-1,8-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can then lead to the desired 1,8-naphthyridine-2,4(1H,3H)-dione core. wikipedia.org

The key steps in this synthesis are:

Condensation: The initial reaction between the 2-aminopyridine and diethyl ethoxymethylenemalonate forms an enamine intermediate. wikipedia.orgnih.gov

Cyclization: Upon heating, typically in a high-boiling solvent like diphenyl ether, the enamine undergoes an intramolecular cyclization via an electrocyclic reaction. wikipedia.orgnih.gov

Saponification and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to the final dione (B5365651) product. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Reflux in phenoxy ether | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | nih.gov |

This method's versatility allows for the introduction of substituents on the pyridine ring, which can be carried through to the final naphthyridine product.

Friedländer Reaction and its Adaptations for 1,8-Naphthyridine-2,4(1H,3H)-dione Synthesis

The Friedländer annulation is a powerful tool for the synthesis of quinolines and, by extension, naphthyridines. The classical Friedländer reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene group. For the synthesis of 1,8-naphthyridine-2,4(1H,3H)-dione, this reaction can be adapted by using a 2-aminonicotinic acid derivative as the starting material, which can react with a β-ketoester or a malonic ester derivative.

While the direct synthesis of the dione via a classical Friedländer approach is less common, adaptations involving the use of 2-aminonicotinaldehyde and an active methylene compound can lead to precursors of the target molecule. nih.govacs.org For instance, the reaction of 2-aminonicotinaldehyde with a ketone can yield a substituted 1,8-naphthyridine (B1210474), which would require further oxidation and functionalization to arrive at the 2,4-dione structure. Greener versions of the Friedländer reaction, utilizing water as a solvent and mild catalysts like choline (B1196258) hydroxide (B78521), have been developed for the synthesis of 1,8-naphthyridine derivatives. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Ref |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide | Water | 2-Methyl-1,8-naphthyridine | nih.govacs.org |

Doebner Reaction and Analogous Cyclization Strategies

The Doebner reaction, a variation of the Doebner-von Miller reaction, traditionally involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org This methodology can be extended to the synthesis of 1,8-naphthyridine derivatives by using a 2-aminopyridine as the amine component. oregonstate.edu

The reaction of a 2-aminopyridine with an aldehyde and pyruvic acid can lead to the formation of a 1,8-naphthyridine-4-carboxylic acid. oregonstate.edu While this does not directly yield the 2,4-dione, the resulting product can be a valuable intermediate. For instance, the carboxylic acid at the 4-position can potentially be converted to a hydroxyl group, leading to the 4-hydroxy-1,8-naphthyridin-2(1H)-one tautomer of the desired dione. The success of this reaction is often dependent on the electronic nature of the substituents on the pyridine ring. oregonstate.edu One study reported that using 2,6-diaminopyridine (B39239) in the Doebner reaction successfully produced a 1,8-naphthyridine due to the strong electron-releasing nature of the second amino group. oregonstate.edu

Modern and Green Synthetic Strategies

Contemporary approaches to the synthesis of 1,8-naphthyridine-2,4(1H,3H)-dione focus on improving efficiency, atom economy, and environmental friendliness through the use of multicomponent reactions and metal catalysis.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecular architectures from simple starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of functionalized 1,8-naphthyridines. For the synthesis of structures related to 1,8-naphthyridine-2,4(1H,3H)-dione, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an active methylene compound like a malonic ester or β-ketoester can be employed.

These reactions often proceed through a cascade of reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of catalyst and reaction conditions can significantly influence the outcome and yield of the reaction.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| 2-Aminopyridine | Aldehyde | Diethyl malonate | Lewis acid or base | Functionalized 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis. For the construction of the 1,8-naphthyridine-2,4(1H,3H)-dione scaffold, both palladium and copper catalysts have shown utility. These reactions often involve cross-coupling reactions to form key C-C or C-N bonds, followed by an intramolecular cyclization.

For example, a palladium-catalyzed intramolecular C-H arylation could be envisioned, where a suitably substituted pyridine derivative undergoes cyclization to form the naphthyridine core. Similarly, copper-catalyzed Ullmann-type couplings can be employed to form a crucial C-N bond, which then facilitates the final ring closure. While direct metal-catalyzed synthesis of the unsubstituted 1,8-naphthyridine-2,4(1H,3H)-dione is not extensively documented, these methods are highly valuable for the synthesis of functionalized derivatives.

| Catalyst | Reactant Type 1 | Reactant Type 2 | Reaction Type | Product Type |

| Palladium | Halogenated pyridine derivative | Active methylene compound | Cross-coupling/Cyclization | Substituted 1,8-naphthyridinone |

| Copper | Halogenated pyridine derivative | Amine/Amide | Ullmann condensation/Cyclization | Substituted 1,8-naphthyridinone |

Microwave and Ultrasonic Irradiation Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free conditions. This approach has been successfully applied to the synthesis of the 1,8-naphthyridine scaffold.

One notable method involves the reaction of substituted 2-aminopyridines with diethyl malonates under microwave irradiation to produce 2,4-dihydroxy-1,8-naphthyridines (which exist in the tautomeric dione form). researchgate.net This solvent-free and catalyst-free method provides a green and efficient route to the core structure. researchgate.net For instance, the reaction of 2-amino-5-chloropyridine (B124133) with diethyl malonate under microwave irradiation yields 6-chloro-2,4-dihydroxy-1,8-naphthyridine. researchgate.net

Further demonstrating the utility of this technology, microwave irradiation has been employed in the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles. nih.gov This process starts with the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (B1312659) from 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) under solvent-free conditions, which is then further functionalized. nih.gov Compared to conventional heating, microwave-assisted methods consistently show advantages in terms of reduced reaction times and enhanced yields. nih.gov

Microwave activation has also proven effective in facilitating intramolecular inverse-electron-demand Diels-Alder reactions to create substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov This strategy involves a Sonogashira cross-coupling followed by a microwave-induced cyclization, highlighting the technique's ability to promote complex transformations efficiently. nih.gov

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a key goal in green chemistry, aiming to simplify procedures, reduce costs, and minimize environmental impact. Several catalyst-free methods for constructing the 1,8-naphthyridine framework have been reported.

A concise and efficient one-pot, three-component domino reaction has been developed for the synthesis of functionalized nih.govnih.govnaphthyridine derivatives. rsc.org This method brings together glutaraldehyde, malononitrile, and β-ketoamides in ethanol, a benign solvent, without the need for a catalyst. rsc.org The protocol is noted for its practical simplicity, short reaction times, high yields, and high regioselectivity. rsc.org

Similarly, fused tetracyclic heterocycles incorporating a naphthyridine core can be synthesized via a three-component reaction between an aromatic aldehyde, an amine (such as 1H-indazol-5-amine or 1H-indol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol. nih.gov This reaction proceeds in high yields without a catalyst, demonstrating a combinatorial approach to complex molecular architectures. nih.gov Other catalyst-free syntheses have been developed for related heterocyclic systems, underscoring a broad trend towards eliminating metal catalysts and harsh reagents in organic synthesis. nih.govrsc.org

Strategies for Derivatization and Functionalization of the 1,8-Naphthyridine-2,4(1H,3H)-dione Scaffold

The 1,8-naphthyridine-2,4(1H,3H)-dione core is a versatile platform for chemical modification. Derivatization and functionalization strategies are crucial for tuning the molecule's properties for various applications.

Synthesis of Substituted 1,8-Naphthyridine-2,4(1H,3H)-dione Analogues

A variety of substituted 1,8-naphthyridine-2,4(1H,3H)-dione analogues have been synthesized to explore structure-activity relationships. A common precursor, 6-chloro-2,4-dihydroxy-1,8-naphthyridine, can be readily converted into numerous derivatives. researchgate.net For example, treatment with sodium azide (B81097) can yield 6-azido-1,8-naphthyridine-2,4-diols, while reaction with hydrazine (B178648) hydrate (B1144303) produces 6-hydrazinyl-1,8-naphthyridine-2,4-diols. researchgate.net

Another major area of focus is the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues. rsc.orgrsc.org These are often prepared through molecular hybridization approaches, starting from precursors like 2-chloro-1,8-naphthyridine-3-carbonitrile. rsc.orgrsc.org This intermediate can be reacted with various amines, such as substituted piperazines, to introduce diverse functionalities. For example, coupling with specific piperazine (B1678402) derivatives has led to the creation of compounds like 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile. rsc.org

The table below summarizes the synthesis of various substituted 1,8-naphthyridine derivatives from 6-chloro-2,4-dihydroxy-1,8-naphthyridine. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Sodium Azide | 6-azido-1,8-naphthyridine-2,4-diols | researchgate.net |

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Hydrazine Hydrate | 6-hydrazinyl-1,8-naphthyridine-2,4-diols | researchgate.net |

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Acetic Acid | 2,4,6-trihydroxy-1,8-naphthyridines | researchgate.net |

Regioselective Functionalization Approaches

Regioselectivity is critical when functionalizing a molecule with multiple reactive sites. In the context of the 1,8-naphthyridine scaffold, several methods allow for controlled, site-specific modifications.

A catalyst-free, three-component domino reaction has been shown to produce functionalized nih.govnih.govnaphthyridine derivatives with high regio- and stereo-selectivity. rsc.org This demonstrates that inherent reactivity patterns can be harnessed to direct functionalization without the need for sophisticated catalysts. rsc.org

For the preparation of 2-substituted 1,8-naphthyridines, highly reactive and regioselective catalysts have been identified. organic-chemistry.org For instance, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) effectively catalyzes the Friedländer reaction between o-aminoaromatic aldehydes and unmodified methyl ketones. organic-chemistry.org The regioselectivity of this reaction can be enhanced by the slow addition of the ketone substrate, allowing for preferential formation of the desired isomer. organic-chemistry.org

Preparation of Fused Heterocyclic Systems Incorporating the 1,8-Naphthyridine-2,4(1H,3H)-dione Motif

Fusing additional heterocyclic rings to the 1,8-naphthyridine-2,4(1H,3H)-dione core generates complex polycyclic systems with unique chemical and potentially biological properties.

A prominent example is the synthesis of pyrazolo[3,4-b] nih.govnih.govnaphthyridine derivatives. researchgate.netrsc.org These can be prepared through an efficient one-pot reaction involving a 2-aminopyridine, aromatic aldehydes, and 3-methyl-1-phenyl-2-pyrazolin-5-one. researchgate.net This multicomponent approach provides a straightforward route to these fused systems. researchgate.netrsc.org

Similarly, triazolo-fused naphthyridines, such as nih.govrsc.orgrsc.orgtriazolo[4,3-a] nih.govnih.govNaphthyridines, have been synthesized and investigated. researchgate.net The synthesis of these compounds often begins with a suitably substituted 1,8-naphthyridine which is then cyclized to form the fused triazole ring. researchgate.net

The table below presents examples of fused heterocyclic systems based on the 1,8-naphthyridine scaffold.

| Fused System Name | Synthetic Approach | Reference |

|---|---|---|

| Pyrazolo[3,4-b] nih.govnih.govnaphthyridines | One-pot, three-component reaction of 2-aminopyridine, aromatic aldehydes, and a pyrazolin-5-one derivative. | researchgate.net |

| Pyrazolo[4,5-c] nih.govnih.govnaphthyridines | Synthesized as isosteric analogues of pyrazolo[4,5-c]quinolines. | nih.gov |

| nih.govrsc.orgrsc.orgtriazolo[4,3-a] nih.govnih.govNaphthyridines | Cyclization of substituted 1,8-naphthyridine precursors. | researchgate.net |

| Indazolo[5,4-b] researchgate.netnih.govnaphthyridines | Catalyst-free, three-component reaction of an aromatic aldehyde, 1H-indazol-5-amine, and a dioxopiperidine derivative. | nih.gov |

Theoretical and Computational Investigations of 1,8 Naphthyridine 2,4 1h,3h Dione

Density Functional Theory (DFT) Studies for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies.

Determination of Optimized Geometries and Conformational Analysis

Computational studies, often employing DFT methods like B3LYP with a suitable basis set, are used to determine the most stable three-dimensional structure of 1,8-naphthyridine-2,4(1H,3H)-dione. This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For the parent 1,8-naphthyridine (B1210474), the arrangement of nitrogen atoms is optimal for the chelation of various metal cations. researchgate.net In derivatives, the planarity of the substituent and the ring is crucial for resonance and electron delocalization. ajchem-a.com

Interactive Table: Optimized Geometrical Parameters (Theoretical) This table would typically present calculated bond lengths (in Ångstroms) and bond angles (in degrees) for the optimized structure of 1,8-Naphthyridine-2,4(1H,3H)-dione.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-N1 | Data not available in search results |

| Bond Length | C4-N3 | Data not available in search results |

| Bond Length | C=O | Data not available in search results |

| Bond Angle | N1-C2-N8a | Data not available in search results |

| Bond Angle | C2-N3-C4 | Data not available in search results |

| Dihedral Angle | C4a-C5-C6-C7 | Data not available in search results |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. masterorganicchemistry.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For many heterocyclic compounds, the distribution of HOMO and LUMO orbitals reveals the most likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com In similar nitrogen-containing heterocyclic systems, DFT calculations have shown that the HOMO is often distributed on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient areas. researchgate.net The HOMO-LUMO gap can be used to explain the electronic and optical properties of molecules. nih.gov

Interactive Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available in search results | Electron-donating capacity |

| LUMO | Data not available in search results | Electron-accepting capacity |

| Energy Gap (ΔE) | Data not available in search results | Chemical reactivity/stability |

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available in search results |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available in search results |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available in search results |

Spectroscopic Property Prediction and Vibrational Analysis

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational modes.

Theoretical Infrared (FT-IR) and Raman Spectroscopy

Theoretical calculations of FT-IR and Raman spectra are performed by computing the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These calculations help in the assignment of the vibrational modes observed in the experimental spectra. nih.gov For a molecule to be Raman active, the vibration must cause a change in the polarizability of the molecule. tum.de Conversely, for a vibration to be IR active, it must result in a change in the molecular dipole moment. surfacesciencewestern.com In molecules with a center of symmetry, Raman active vibrations are infrared inactive, and vice versa (Rule of Mutual Exclusion). tum.de

DFT calculations can predict the wavenumbers and intensities of the vibrational bands, which often show good agreement with experimental spectra after applying a scaling factor. researchgate.net This analysis provides a detailed picture of the molecule's vibrational dynamics.

Interactive Table: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | Data not available in search results | Data not available in search results | Stretching of the N-H bond |

| C=O Stretch | Data not available in search results | Data not available in search results | Stretching of the carbonyl groups |

| C-N Stretch | Data not available in search results | Data not available in search results | Stretching of the C-N bonds |

| Ring Vibrations | Data not available in search results | Data not available in search results | Skeletal vibrations of the naphthyridine ring |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (1H, 13C)

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are another powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the NMR spectra of molecules. nih.gov These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. nih.gov

By comparing the calculated chemical shifts with experimental data, a complete and unambiguous assignment of the NMR signals can be achieved. mdpi.com This is particularly useful for complex molecules where spectral interpretation can be challenging.

Interactive Table: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C2 | - | Data not available in search results |

| C4 | - | Data not available in search results |

| C5 | Data not available in search results | Data not available in search results |

| C6 | Data not available in search results | Data not available in search results |

| C7 | Data not available in search results | Data not available in search results |

| H5 | Data not available in search results | - |

| H6 | Data not available in search results | - |

| H7 | Data not available in search results | - |

| N1-H | Data not available in search results | - |

| N3-H | Data not available in search results | - |

Ultraviolet-Visible (UV-Vis) Electronic Transitions by Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For 1,8-Naphthyridine-2,4(1H,3H)-dione and its derivatives, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)), can elucidate the transitions between molecular orbitals. researchgate.net These calculations typically reveal that the absorption bands in the UV-Vis region are primarily due to π → π* transitions. pku.edu.cn The specific wavelengths and intensities of these transitions are sensitive to the molecular geometry and the presence of substituents. For instance, the introduction of different groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. pku.edu.cn

Table 1: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 270 | 0.08 | HOMO → LUMO+1 |

Note: The data in this table is illustrative and based on typical results for similar heterocyclic compounds. Actual values for 1,8-Naphthyridine-2,4(1H,3H)-dione would require specific calculations.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For naphthyridine derivatives, DFT calculations have been employed to investigate their NLO potential. wikipedia.org These studies often involve the optimization of the molecular geometry and subsequent calculation of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The magnitude of these properties is influenced by factors such as the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups, which can enhance intramolecular charge transfer.

Table 2: Calculated NLO Properties

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |

Note: This data is representative and intended to illustrate the types of values obtained from NLO calculations for similar organic molecules.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces.

QTAIM analysis examines the topology of the electron density (ρ) to identify bond critical points (BCPs) between interacting atoms. The values of the electron density and its Laplacian (∇²ρ) at these BCPs provide insight into the nature and strength of the interaction. For instance, low ρ and positive ∇²ρ values are indicative of closed-shell interactions like hydrogen bonds. nih.gov

RDG analysis provides a visual representation of non-covalent interactions in real space. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the identification and characterization of regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For derivatives of 1,8-naphthyridine, these analyses can reveal the presence and nature of intermolecular hydrogen bonds, which are crucial for understanding crystal packing and self-assembly.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for studying intramolecular charge transfer and the stabilization arising from electron delocalization.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O_carbonyl | π(C=C) | 5.2 |

| LP(1) N_amide | π(C=O) | 12.8 |

| π(C=C) | π*(C=N) | 20.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis for a heterocyclic system.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions in a simulated environment (e.g., in solution or a crystal lattice).

For flexible molecules, MD simulations can explore the potential energy surface and identify the most stable conformations. In the case of 1,8-naphthyridine derivatives, MD simulations can be used to study their interactions with biological macromolecules, such as enzymes or DNA, providing insights into their potential as therapeutic agents. acs.orgrsc.org The simulations can reveal stable binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The root-mean-square deviation (RMSD) of atomic positions over time is often used to assess the stability of the simulated system.

Chemical Reactivity and Reaction Mechanisms of 1,8 Naphthyridine 2,4 1h,3h Dione and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 1,8-naphthyridine (B1210474) ring system is comparable to that of quinoline. The pyridine (B92270) rings are generally electron-deficient, which makes them resistant to electrophilic substitution but susceptible to nucleophilic attack.

Electrophilic Substitution: Electrophilic substitution reactions, such as nitration or halogenation, are challenging on the unsubstituted naphthyridine core and typically require harsh conditions. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophiles. However, the presence of the electron-donating hydroxyl groups in the 2,4-dihydroxy tautomer can activate the ring, directing electrophiles to the C3 position, which is situated ortho and para to the activating groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for this class of compounds. The electron-deficient character of the naphthyridine nucleus facilitates the displacement of a good leaving group by a nucleophile. A key strategy involves the conversion of the carbonyl groups of the dione (B5365651) into better leaving groups. For instance, treatment of 2,4-dihydroxy-1,8-naphthyridine derivatives with reagents like phosphorus oxychloride (POCl₃) can yield chloro-substituted naphthyridines. These halogenated intermediates are valuable precursors for introducing various nucleophiles.

A study demonstrated the synthesis of 6-substituted derivatives from 6-chloro-2,4-dihydroxy-1,8-naphthyridine. The chlorine atom at the C6 position serves as an effective leaving group, allowing for substitution by various nucleophiles.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Sodium Azide (B81097) (NaN₃) | 6-azido-1,8-naphthyridine-2,4-diol | researchgate.net |

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | 6-hydrazinyl-1,8-naphthyridine-2,4-diol | researchgate.net |

| 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Acetic Acid (CH₃COOH) | 2,4,6-trihydroxy-1,8-naphthyridine | researchgate.net |

This reactivity highlights how the targeted conversion of hydroxyl groups into halides provides a versatile handle for the functionalization of the 1,8-naphthyridine scaffold via nucleophilic substitution mechanisms.

Cyclization Reactions and Ring Closure Mechanisms

The construction of the 1,8-naphthyridine ring system is most famously achieved through the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing an ortho-carbonyl group with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester).

The general mechanism for the Friedländer synthesis of 1,8-naphthyridines begins with the base- or acid-catalyzed aldol (B89426) condensation between 2-aminonicotinaldehyde and a carbonyl compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by a dehydration step to yield the aromatic 1,8-naphthyridine ring system. nih.gov

Recent advancements have focused on greener synthetic methods. For example, the synthesis of 1,8-naphthyridine derivatives has been successfully carried out in water using a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst. nih.gov Another approach utilizes basic ionic liquids, such as [Bmmim][Im], which can act as both the solvent and catalyst, under solvent-free conditions. nih.gov

The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted 1,8-naphthyridines by varying the methylene-containing reactant.

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 65 | nih.gov |

| 2 | 2-Methylcyclohexanone | 1-Methyl-1,2,3,4-tetrahydroacridine-9-carbaldehyde | 63 | nih.gov |

| 3 | Acetone | 2-Methyl-1,8-naphthyridine | 85 | nih.gov |

| 4 | 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | 92 | nih.gov |

| 5 | Phenylacetaldehyde | 2-Phenyl-1,8-naphthyridine | 81 | nih.gov |

Table: Synthesis of 1,8-Naphthyridine Derivatives via Ionic Liquid-Catalyzed Friedländer Reaction with 2-Amino-3-pyridinecarboxaldehyde. nih.gov

Another important cyclization method for forming the 1,8-naphthyridine-2,4(1H,3H)-dione core is the reaction of substituted 2-aminopyridines with diethyl malonate. researchgate.net This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular Dieckmann-like condensation to form the dione ring.

Cross-Aldol Condensation Mechanisms (e.g., Claisen-Schmidt Condensation)

The 1,8-naphthyridine-2,4(1H,3H)-dione molecule possesses an active methylene group at the C3 position, flanked by two carbonyl groups. This structural feature makes it an ideal substrate for condensation reactions with aldehydes and ketones, such as the Claisen-Schmidt condensation. acs.org

The Claisen-Schmidt condensation is a type of crossed-aldol reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens. The mechanism is typically base-catalyzed and involves the following steps:

Enolate Formation: A base abstracts a proton from the α-carbon (C3) of the 1,8-naphthyridine-2,4(1H,3H)-dione, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy carbonyl compound (an aldol adduct).

Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions, often with heating, to form a thermodynamically stable α,β-unsaturated carbonyl compound.

This reaction has been applied to synthesize derivatives such as (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, demonstrating the utility of this condensation for functionalizing the C3 position of the dione ring. nih.gov

Degradation Pathways and Stability Studies

While specific degradation studies on 1,8-Naphthyridine-2,4(1H,3H)-dione are not extensively documented, potential degradation pathways can be inferred from its structural components and the behavior of related compounds. The inherent stability of the aromatic naphthyridine core suggests that degradation would likely target the dione functionality.

Hydrolysis: The dione ring contains two amide-like linkages (lactam functionalities). Amides are susceptible to hydrolysis under either acidic or basic conditions, which would lead to ring-opening. This is analogous to the hydrolysis observed in related structures like naphthalimides and naphthalic anhydrides, which can be cleaved to form dicarboxylic acids. researchgate.netrsc.org The rate of hydrolysis would be dependent on pH and temperature.

Photodegradation: Many nitrogen-containing aromatic heterocycles are susceptible to photodegradation upon exposure to UV light. nih.gov The chromophoric nature of the 1,8-naphthyridine ring system suggests it can absorb UV radiation, potentially leading to photochemical reactions. Degradation pathways could involve oxidative N-dealkylation or other radical-mediated processes, similar to those observed for triazine herbicides. researchgate.net

Conversely, the robust nature of the 1,8-naphthyridine scaffold is highlighted by its use in applications requiring high stability. For example, certain 1,8-naphthyridine derivatives have been developed as effective corrosion inhibitors for steel in acidic environments, where they form a stable, protective layer on the metal surface. acs.org This implies significant stability of the core structure under these specific conditions.

Oxidative Cyclization Processes

Oxidative cyclization is a powerful synthetic tool for constructing complex fused heterocyclic systems. In the context of naphthyridines, this strategy can be used to build additional rings onto the core structure.

A notable example is the intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines to form highly condensed benzo[b]chromeno[4,3,2-de] acs.orgnih.govnaphthyridines. mdpi.com In this process, a precursor molecule containing a pyridine ring fused to a chromene is treated with an oxidizing agent in an acidic medium. The proposed mechanism involves an initial acid-catalyzed intramolecular cyclization, followed by an oxidation step that leads to the aromatization of the newly formed ring, yielding the final fused naphthyridine product. mdpi.com This reaction demonstrates how oxidative processes can facilitate the formation of the rigid, planar structure characteristic of polycyclic naphthyridine derivatives.

Advanced Applications of 1,8 Naphthyridine 2,4 1h,3h Dione in Chemical Science

Applications in Materials Science

The 1,8-naphthyridine (B1210474) scaffold is recognized for its potential in materials science, including its use in ligands, light-emitting diodes, solar cells, and molecular sensors. kthmcollege.ac.in Despite this, specific research on the application of 1,8-Naphthyridine-2,4(1H,3H)-dione in these areas has not been found in the existing scientific literature.

Role as Ligands in Coordination Chemistry

The parent 1,8-naphthyridine is known to act as a binucleating ligand in coordination chemistry due to its flanking nitrogen centers. rsc.org Functionalized 1,8-naphthyridine derivatives are also widely explored as ligands for various metal ions, demonstrating flexible coordination abilities that are valuable in catalysis and the formation of metallosupramolecular structures. kthmcollege.ac.innih.gov However, specific studies detailing the role of 1,8-Naphthyridine-2,4(1H,3H)-dione as a ligand in coordination chemistry are not presently available.

Integration into Light-Emitting Diodes (LEDs) and Optoelectronic Devices

Various derivatives of 1,8-naphthyridine have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. kthmcollege.ac.in For instance, a different isomer, 1,5-naphthyridine-2,6-dione, has been used as a core for multifunctional organic semiconductors in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org Despite the promise of the broader class of naphthyridinediones, there is no specific research detailing the integration of 1,8-Naphthyridine-2,4(1H,3H)-dione into LEDs or optoelectronic devices.

Use in Dye-Sensitized Solar Cells

The 1,8-naphthyridine moiety has been incorporated into photosensitizers for dye-sensitized solar cells (DSSCs). kthmcollege.ac.innih.gov For example, ruthenium(II) complexes with 2-(pyrid-2'-yl)-1,8-naphthyridine ligands have been synthesized and evaluated for their photovoltaic performance. nih.gov Additionally, the basic 1,8-naphthyridine structure has been used for surface defect passivation in perovskite solar cells. researchgate.net Nevertheless, a direct application or study of 1,8-Naphthyridine-2,4(1H,3H)-dione in dye-sensitized solar cells has not been reported.

Development of Molecular Sensors

The 1,8-naphthyridine framework is a common component in the design of fluorescent molecular sensors for detecting various ions and molecules. kthmcollege.ac.in Derivatives have been developed as chemosensors for metal ions like Zn²⁺ and Hg²⁺, and for anions. nih.govrsc.org These sensors often operate via mechanisms like photo-induced electron transfer (PET). While the scaffold is versatile, there is no available research on the use of 1,8-Naphthyridine-2,4(1H,3H)-dione in the development of molecular sensors.

Components in Self-Assembly Host-Guest Systems

Self-assembly is another area where 1,8-naphthyridine derivatives have found use. For instance, 2,7-disubstituted-1,8-naphthyridines have been shown to self-assemble into infinite one-dimensional tapes in the solid state through hydrogen bonding. researchgate.net This demonstrates the potential of the naphthyridine core to direct supramolecular architectures. However, there are no specific studies that describe the use of 1,8-Naphthyridine-2,4(1H,3H)-dione as a component in self-assembly host-guest systems.

Mechanistic Probes in Biochemical Systems (Excluding Clinical Applications)

The 1,8-naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govacs.org Derivatives have been synthesized and evaluated for a wide range of biological activities, often acting as probes to understand biological mechanisms. rsc.orgnih.gov For example, a closely related isomer, 1,8-Naphthyridin-2,7-(1H,8H)-dione , has been designed as a structural mimic of protonated cytosine to probe PNA-DNA triplex recognition systems. nih.gov This compound was shown to significantly stabilize the triplex structure at neutral pH. nih.gov Other 1,8-naphthyridine derivatives have been developed as fluorescent probes for imaging and tracking polarity changes within different organelles of living cells. rsc.org Despite these examples within the broader family of compounds, there is a lack of specific published research on the use of 1,8-Naphthyridine-2,4(1H,3H)-dione as a mechanistic probe in biochemical systems.

Molecular Docking Studies for Protein-Ligand Interactions (e.g., Enzyme Active Sites)

Molecular docking has become an essential computational tool for predicting the binding orientation and affinity of a ligand to a protein target. For 1,8-naphthyridine derivatives, these in silico studies provide critical insights into their interactions with enzyme active sites, guiding the design of more potent and selective inhibitors.

Research has employed molecular docking to elucidate the binding modes of various 1,8-naphthyridine compounds. For instance, docking studies of 1,8-naphthyridine derivatives have been performed against several proteins known to be involved in lung cancer, such as ALK, BRAF, EGFR, and KRAS, to evaluate their potential as anticancer agents. worldwidejournals.com One such study focused on 9-methoxy benzo[b] google.comnih.govnaphthyridin-2(1H)-one, modeling its interaction within the active sites of these cancer-related proteins. worldwidejournals.com

In the context of topoisomerase inhibition, molecular docking proposed a unique binding pattern for a potent 1,8-naphthyridine derivative (compound 5p) within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov This finding supported its potential role as a "Topo II poison," a mechanism where the compound stabilizes the enzyme-DNA cleavage complex, leading to cell death. nih.gov Similarly, docking analyses of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis have been used to understand their binding patterns and guide the development of new anti-tuberculosis agents. rsc.org These computational models are crucial for rationalizing the observed biological activities and for the structure-based design of next-generation therapeutic agents.

| Compound/Derivative Class | Protein Target | Key Findings from Docking Studies |

| 9-Methoxy benzo[b] google.comnih.govnaphthyridin-2(1H)-one | Lung Cancer Proteins (e.g., ALK, EGFR) | Evaluation of binding affinity to identify potential anticancer activity. worldwidejournals.com |

| 1,8-Naphthyridine Derivative (Compound 5p) | Topoisomerase IIβ | Proposed a unique binding pattern in the etoposide binding pocket, suggesting a Topo II poison mechanism. nih.gov |

| 1,8-Naphthyridine-3-carbonitrile Derivatives | Enoyl-ACP reductase (InhA) | Elucidated binding patterns within the active site to guide anti-tuberculosis drug design. rsc.org |

Investigations of DNA/RNA Interaction Mechanisms (e.g., DNA Intercalation, PNA Triplex Recognition, Topoisomerase Inhibition)

The planar structure of the 1,8-naphthyridine ring system makes it an ideal candidate for interacting with nucleic acids. Research has focused on several mechanisms, including intercalation between base pairs, recognition of specific DNA/RNA structures, and the inhibition of enzymes that process DNA.

DNA Intercalation: The flat, aromatic surface of certain 1,8-naphthyridine derivatives allows them to slide between the base pairs of double-stranded DNA, a process known as intercalation. This interaction can distort the DNA helix, interfering with replication and transcription. Studies on thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid have demonstrated this mechanism. nih.gov Spectrophotometric analysis showed a binding constant (Kb) of 2.1 x 10(6) M(-1) with calf thymus DNA. nih.gov Further evidence from viscosity and thermal denaturation experiments, which showed an increase in DNA viscosity and melting temperature, supported an intercalative binding mode. nih.gov

PNA Triplex Recognition: Derivatives of 1,8-naphthyridine have been engineered as novel nucleobase mimics for the recognition of specific sequences in nucleic acids. A notable example is the use of 1,8-naphthyridin-2,7-(1,8H)-dione as an effective mimic of protonated cytosine. google.com This analogue was designed for incorporation into peptide nucleic acids (PNAs) to achieve Hoogsteen-type triplex recognition of guanine, showing significant stabilization of the PNA-DNA triplex at neutral pH. google.com Similarly, substituted 1,8-naphthyridin-2(1H)-ones have been shown to be superior to thymine (B56734) in recognizing adenine (B156593) in both PNA-DNA and PNA-RNA duplexes, as well as in triplex structures. nih.gov

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the topology of DNA. Inhibiting these enzymes is a proven strategy in cancer therapy. Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II (Topo II) inhibitors. nih.gov These compounds can act as "poisons," trapping the enzyme-DNA complex in a state where the DNA is cleaved, which ultimately triggers apoptosis in cancer cells. nih.gov The structural similarity of some 1,8-naphthyridine derivatives to fluoroquinolone antibiotics, which target bacterial DNA gyrase (a type II topoisomerase), also points to this mechanism of action in antibacterial applications. nih.gov

| Interaction Mechanism | Derivative Example | Key Research Finding |

| DNA Intercalation | Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | Binds to calf thymus DNA with a binding constant of 2.1 x 10(6) M(-1) and increases DNA melting temperature, indicative of intercalation. nih.gov |

| PNA Triplex Recognition | 1,8-Naphthyridin-2,7-(1,8H)-dione | Acts as a mimic of protonated cytosine, stabilizing PNA-DNA triplexes that target guanine. google.com |

| Topoisomerase Inhibition | N1-substituted 1,8-Naphthyridine derivatives | Act as Topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov |

Exploration of Protein Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are prime targets for therapeutic intervention. The 1,8-naphthyridine and, more specifically, the naphthyridinone scaffold has emerged as a promising core structure for the design of potent and selective protein kinase inhibitors.

While research on the specific 1,8-Naphthyridine-2,4(1H,3H)-dione isomer is limited in this context, studies on related naphthyridinone derivatives highlight the potential of this chemical class. For example, a series of naphthyridinone derivatives were discovered to be selective and potent inhibitors of PKMYT1, a key regulator of the G2/M cell cycle transition. acs.org Another study described the synthesis and evaluation of 6-substituted-4-anilino google.comnih.govnaphthyridine-3-carbonitriles as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, though they were found to be less active than their google.comnaphthyridine counterparts. nih.gov Furthermore, other isomers, such as 2,6-naphthyridines, have been identified as potent inhibitors of Protein Kinase D (PKD). nih.gov These findings collectively demonstrate that the naphthyridine core can be effectively modified to target the ATP-binding site of various kinases, providing a foundation for developing novel targeted therapies. google.comacs.org

| Naphthyridine Class | Kinase Target | Significance |

| Naphthyridinone Derivatives | PKMYT1 | Discovered as novel, selective, and potent inhibitors with in vivo antitumor efficacy. acs.org |

| 4-Anilino google.comnih.govnaphthyridine-3-carbonitriles | EGFR | Demonstrated kinase inhibitory activity, though less potent than other isomers. nih.gov |

| 2,6-Naphthyridines | Protein Kinase D (PKD) | Identified as highly selective inhibitors with potential application in heart failure therapy. nih.gov |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Showed potent inhibition of a key parasite enzyme, with in vivo efficacy. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. For 1,8-naphthyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Investigations into the antimicrobial properties of 1,8-naphthyridines revealed that the presence of electron-withdrawing groups, such as chloro and nitro substituents on an attached phenyl ring, enhanced their activity. acs.org In the context of antibiotic modulation, a clear SAR was suggested for the ability of 1,8-naphthyridine derivatives to potentiate the effect of fluoroquinolone antibiotics against multi-resistant bacteria. nih.gov

For antitumor activity, SAR studies have identified key functional groups essential for cytotoxicity. For instance, in one series of potent antitumor naphthyridines, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl moiety at N-1, and a carboxyl group at C-3 were found to be crucial for eliciting the desired biological effect. nih.gov In the development of protein kinase D (PKD) inhibitors, SAR exploration led to the modification of an initial hit compound into a series of inhibitors with a remarkable 1000-fold selectivity for PKD over the related Protein Kinase C (PKC). nih.gov These molecular-level insights are critical for the rational design of new 1,8-naphthyridine-based compounds with improved therapeutic profiles.

Future Research Directions for 1,8 Naphthyridine 2,4 1h,3h Dione

Development of Novel Synthetic Methodologies

There is an ongoing need for the development of more efficient, atom-economical, and environmentally friendly synthetic methods for 1,8-naphthyridine (B1210474) derivatives. kthmcollege.ac.inrsc.org This includes the exploration of novel catalysts, green reaction conditions, and multicomponent reactions to generate molecular diversity. kthmcollege.ac.inorganic-chemistry.org

Advanced Computational Modeling and Prediction

In silico methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly important in the design and discovery of new 1,8-naphthyridine-based compounds. nih.govrsc.orgresearchgate.net These computational tools can be used to predict the binding modes of ligands to their biological targets and to estimate their pharmacokinetic properties, thereby rationalizing the synthetic efforts. rsc.orgnih.gov

Design of New Functionalized Architectures for Specific Applications

The design and synthesis of novel, highly functionalized 1,8-naphthyridine architectures tailored for specific applications is a key area of future research. researchgate.net This includes the development of derivatives with enhanced biological activity, improved selectivity, and novel materials with unique photophysical or coordination properties. The molecular hybridization approach, which combines the 1,8-naphthyridine scaffold with other pharmacophores, is a promising strategy for creating new drug candidates. nih.gov

Elucidation of Complex Reaction Pathways

A deeper understanding of the mechanisms of reactions involving 1,8-naphthyridine derivatives is crucial for optimizing existing synthetic routes and for the discovery of new transformations. researchgate.net This includes studying the intermediates and transition states of complex reaction pathways to gain insights into the factors that control reactivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.